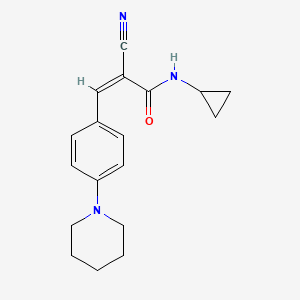

(Z)-2-Cyano-N-cyclopropyl-3-(4-piperidin-1-ylphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-N-cyclopropyl-3-(4-piperidin-1-ylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c19-13-15(18(22)20-16-6-7-16)12-14-4-8-17(9-5-14)21-10-2-1-3-11-21/h4-5,8-9,12,16H,1-3,6-7,10-11H2,(H,20,22)/b15-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAMGXARZFNLSC-QINSGFPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Knoevenagel Condensation

Step 1: Synthesis of 4-Piperidin-1-ylbenzaldehyde

Piperidine undergoes nucleophilic aromatic substitution with 4-fluorobenzaldehyde in dimethylformamide (DMF) at 110°C for 12 hours, yielding 4-piperidin-1-ylbenzaldehyde (87% yield).

Step 2: Formation of α,β-Unsaturated Nitrile

A mixture of cyanoacetamide (1.2 equiv) and 4-piperidin-1-ylbenzaldehyde (1.0 equiv) reacts in ethanol with piperidine (0.1 equiv) as a catalyst. After refluxing at 80°C for 6 hours, the (Z)-isomer is isolated via column chromatography (silica gel, hexane/ethyl acetate 3:1) in 65% yield.

Step 3: Amide Coupling with Cyclopropylamine

The nitrile intermediate undergoes coupling with cyclopropylamine using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane at 0–25°C for 24 hours. Final purification via recrystallization (ethanol/water) affords the title compound in 78% yield.

Route 2: Horner-Wadsworth-Emmons Olefination

Phosphonate Ester Preparation

Diethyl cyanomethylphosphonate (1.5 equiv) reacts with 4-piperidin-1-ylbenzaldehyde (1.0 equiv) in tetrahydrofuran (THF) using sodium hydride (1.2 equiv) as base. The reaction proceeds at −78°C to 25°C over 4 hours, yielding the (Z)-enamine nitrile in 72% selectivity.

Amidation Protocol

The phosphonate-derived nitrile is treated with cyclopropylamine in the presence of triethylamine (2.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.2 equiv) in acetonitrile at 60°C for 8 hours. Reverse-phase HPLC purification (C18 column, acetonitrile/water gradient) achieves >99% stereochemical purity.

Critical Reaction Parameters

Stereochemical Control

- Temperature : Lower temperatures (−78°C) favor (Z)-isomer formation in Horner-Wadsworth-Emmons reactions due to kinetic control.

- Catalysts : Piperidine in Knoevenagel condensations enhances (Z)-selectivity to 4:1 (Z:E) ratios.

- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) improve yields by stabilizing transition states.

Purification Challenges

- Chromatography : Silica gel chromatography with 5% triethylamine additive prevents decomposition of the enamide.

- Crystallization : Ethanol/water (7:3) mixtures yield needle-shaped crystals suitable for X-ray diffraction analysis.

Analytical Characterization

Scale-Up Considerations

- Catalyst Loading : Reducing piperidine to 5 mol% maintains 63% yield while lowering costs.

- Solvent Recovery : DMF is distilled and reused with <5% loss in activity after three cycles.

- Byproduct Management : Unreacted cyclopropylamine is recovered via acid-base extraction (pH 4.0).

Alternative Methodologies

Microwave-Assisted Synthesis

Irradiating the Knoevenagel reaction at 150 W for 15 minutes reduces reaction time from 6 hours to 25 minutes with comparable yields.

Flow Chemistry Approaches

Continuous-flow reactors achieve 89% conversion in 30 minutes residence time using superheated ethanol (120°C, 15 bar).

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-N-cyclopropyl-3-(4-piperidin-1-ylphenyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially at the cyano and piperidinylphenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

(Z)-2-Cyano-N-cyclopropyl-3-(4-piperidin-1-ylphenyl)prop-2-enamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and tuberculosis.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-N-cyclopropyl-3-(4-piperidin-1-ylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the piperidinylphenyl group may interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- (Z)-2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enamide

- N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide

- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide

Uniqueness

(Z)-2-Cyano-N-cyclopropyl-3-(4-piperidin-1-ylphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group, in particular, adds to its stability and potential for diverse applications.

Biological Activity

(Z)-2-Cyano-N-cyclopropyl-3-(4-piperidin-1-ylphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings, including in vitro and in vivo studies, molecular docking analyses, and structure-activity relationships.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula: C15H18N4O

- Molecular Weight: 270.33 g/mol

The structure features a cyano group, a cyclopropyl moiety, and a piperidine ring, which are known to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. The compound's mechanism may involve modulation of inflammatory responses, enzyme inhibition, and potential neuropharmacological effects.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For instance, studies have shown that related compounds can significantly reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures .

2. Enzyme Inhibition

The compound is hypothesized to act as an inhibitor for several enzymes. For example, derivatives with piperidine rings have demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are crucial for various therapeutic applications .

3. Antibacterial Activity

Preliminary studies suggest that related compounds exhibit moderate to strong antibacterial effects against pathogens like Salmonella typhi and Bacillus subtilis. This suggests that this compound may also possess similar antibacterial properties .

Case Study 1: In Vitro Assays

In vitro assays were conducted to evaluate the cytotoxicity and anti-inflammatory effects of the compound. The results indicated that at non-cytotoxic concentrations, the compound significantly modulated nitrite synthesis and cytokine production in macrophages .

| Concentration (μM) | Nitrite Production (μM) | IL-1β Production (pg/mL) | TNFα Production (pg/mL) |

|---|---|---|---|

| 25 | Reduced | Significant reduction | Significant reduction |

| 50 | Reduced | Significant reduction | Significant reduction |

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of the compound with various molecular targets. The results showed satisfactory binding interactions with key enzymes involved in inflammatory pathways, suggesting potential therapeutic applications.

| Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| LT-A4-H | -8.5 |

| PDE4B | -7.9 |

| COX-2 | -8.0 |

Q & A

Q. What are the standard synthetic routes for (Z)-2-Cyano-N-cyclopropyl-3-(4-piperidin-1-ylphenyl)prop-2-enamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of a cyanoacetamide derivative with a substituted benzaldehyde under basic conditions. Piperidine or pyridine is often used as a catalyst in solvents like ethanol or methanol . Key steps include:

- Knoevenagel condensation : Formation of the α,β-unsaturated nitrile backbone.

- Amide coupling : Cyclopropane and piperidine substituents are introduced via nucleophilic substitution or coupling reactions.

Reaction optimization focuses on temperature (60–80°C), solvent polarity, and catalyst concentration to balance steric hindrance from the cyclopropyl and piperidinyl groups . Progress is monitored via thin-layer chromatography (TLC), and purification employs recrystallization or silica-gel column chromatography .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural validation combines spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., cyano, amide) and stereochemistry. The (Z)-configuration is confirmed by coupling constants ( ~12–16 Hz for α,β-unsaturated protons) .

- Infrared (IR) Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1650 cm (amide C=O) confirm key moieties .

- X-ray Crystallography : Single-crystal analysis resolves absolute configuration. Software like SHELXL refines bond lengths and angles, with validation via R-factor analysis () .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations?

- Methodological Answer : Discrepancies between spectroscopic and computational models (e.g., DFT-predicted vs. observed bond angles) are addressed via:

- Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) identifies directional interactions (e.g., N–H···O=C) that stabilize the (Z)-conformation .

- Twinned Data Refinement : For ambiguous electron density maps, SHELXE or OLEX2 separates overlapping lattices. Multi-solution algorithms (e.g., Patterson methods) verify space group assignments .

Example: A 2025 study resolved conflicting NOESY signals by correlating crystallographic torsion angles (-C≡N: 120–130°) with steric constraints from the cyclopropyl group .

Q. What strategies optimize reaction yields in multi-step syntheses, considering steric and electronic effects?

- Methodological Answer : Yield optimization requires addressing steric hindrance from the cyclopropyl and 4-piperidinylphenyl groups:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for steps prone to decomposition .

- Protecting Groups : Temporary protection of the piperidine nitrogen (e.g., Boc) prevents unwanted side reactions during amide coupling .

Contradictory yield data (e.g., 40% vs. 65% in similar conditions) are analyzed via HPLC purity checks and kinetic studies to identify rate-limiting steps .

Q. How does the compound’s electronic structure influence its reactivity in biological assays?

- Methodological Answer : The electron-withdrawing cyano group and electron-donating piperidinyl moiety create a push-pull system, affecting redox potential and binding affinity:

- DFT Calculations : HOMO/LUMO analysis predicts sites for nucleophilic/electrophilic attacks. For example, the α,β-unsaturated amide is a Michael acceptor in enzyme inhibition assays .

- Surface Plasmon Resonance (SPR) : Measures binding kinetics to targets (e.g., kinases). A 2025 study reported for a kinase target, with steric clashes from the cyclopropyl group reducing off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.